molecular formula C9H4F4O4 B13108278 5-Fluoro-3-(trifluoromethyl)phthalicacid

5-Fluoro-3-(trifluoromethyl)phthalicacid

Katalognummer: B13108278
Molekulargewicht: 252.12 g/mol
InChI-Schlüssel: OCFGKBKJVPOEGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-3-(trifluoromethyl)phthalic acid is a fluorinated aromatic compound with significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both fluorine and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of 5-Fluoro-3-(trifluoromethyl)phthalic acid may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-3-(trifluoromethyl)phthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of fluorinated derivatives .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-3-(trifluoromethyl)phthalic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Fluoro-3-(trifluoromethyl)phthalic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The trifluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, contributing to its overall effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid
  • 5-Trifluoromethyl-2-formyl phenylboronic acid

Comparison

Compared to similar compounds, 5-Fluoro-3-(trifluoromethyl)phthalic acid stands out due to its unique combination of fluorine and trifluoromethyl groups on a phthalic acid backbone. This structural arrangement imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H4F4O4

Molekulargewicht

252.12 g/mol

IUPAC-Name

5-fluoro-3-(trifluoromethyl)phthalic acid

InChI

InChI=1S/C9H4F4O4/c10-3-1-4(7(14)15)6(8(16)17)5(2-3)9(11,12)13/h1-2H,(H,14,15)(H,16,17)

InChI-Schlüssel

OCFGKBKJVPOEGQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.